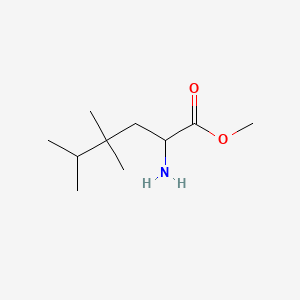
5-Sulfanylpyrazine-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Sulfanylpyrazine-2-carboxylic acid: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both a sulfanyl group and a carboxylic acid group in its structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyrazine with thiourea to introduce the sulfanyl group, followed by hydrolysis and oxidation to yield the desired carboxylic acid .
Industrial Production Methods
Industrial production methods for 5-sulfanylpyrazine-2-carboxylic acid often involve the use of catalytic processes to enhance yield and efficiency. For example, the use of cobalt acetate and manganese acetate as catalysts in the oxidation of 2,5-dimethylpyrazine has been reported to produce high yields of the corresponding carboxylic acid .
Analyse Des Réactions Chimiques
Types of Reactions
5-Sulfanylpyrazine-2-carboxylic acid can undergo a variety of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Halogenated pyrazine derivatives.
Applications De Recherche Scientifique
5-Sulfanylpyrazine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antifungal properties.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-sulfanylpyrazine-2-carboxylic acid in biological systems often involves the inhibition of key enzymes or pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and organism being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylpyrazine-2-carboxylic acid: Similar structure but with a methyl group instead of a sulfanyl group.
6-Chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a sulfanyl group.
5-Tert-butylpyrazine-2-carboxylic acid: Contains a tert-butyl group instead of a sulfanyl group.
Uniqueness
5-Sulfanylpyrazine-2-carboxylic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for the synthesis of sulfur-containing heterocycles and for exploring new pharmacological activities.
Propriétés
Formule moléculaire |
C5H4N2O2S |
|---|---|
Poids moléculaire |
156.16 g/mol |
Nom IUPAC |
6-sulfanylidene-1H-pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O2S/c8-5(9)3-1-7-4(10)2-6-3/h1-2H,(H,7,10)(H,8,9) |
Clé InChI |
DBJFGIYRQKQREG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=S)N1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


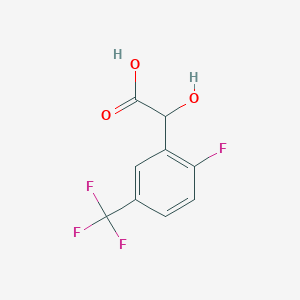

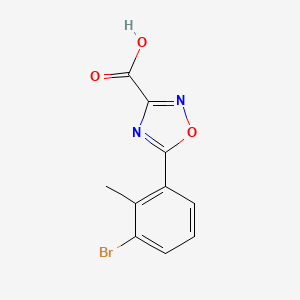
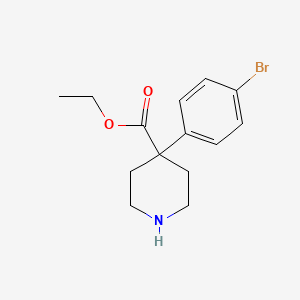
![rac-tert-butyl(1R,2S,3R,5S)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15312868.png)


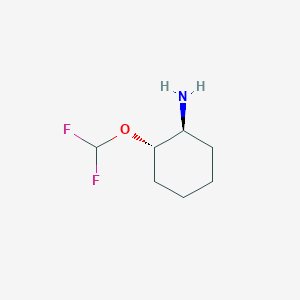
![3-[4-(2-azidoethoxy)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B15312897.png)
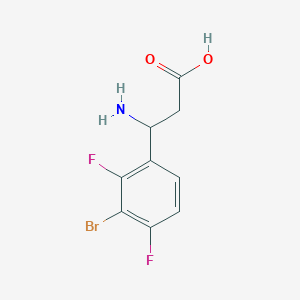
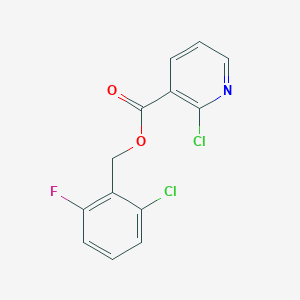
![rac-(2R,3S)-3-(ethoxycarbonyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylicacid](/img/structure/B15312924.png)
